![molecular formula C16H17FN2O3S B5803921 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide, also known as DB1976, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It belongs to a class of compounds known as sulfonamides, which have been used as drugs for many years. DB1976 has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide works by inhibiting the activity of a protein called MDM2, which is overexpressed in many types of cancer. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. By inhibiting MDM2, 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide activates the p53 pathway and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, and it has been shown to inhibit the migration and invasion of cancer cells. 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
実験室実験の利点と制限
One advantage of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide is that it has shown activity against a range of cancer cell lines, which suggests that it may have broad applicability in cancer treatment. Another advantage is that it has been shown to enhance the effectiveness of chemotherapy and radiation therapy, which could improve the outcomes for cancer patients. One limitation of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.
将来の方向性
There are several potential future directions for research on 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide. One area of focus could be on improving the synthesis method to increase the yield and purity of the compound. Another area of focus could be on developing new formulations of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide that could improve its pharmacokinetics and bioavailability. Additionally, further preclinical and clinical studies will be needed to establish the safety and efficacy of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide in humans and to determine its potential as a cancer treatment.
合成法
The synthesis of 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide involves several steps. The first step is the reaction of 2-fluoroaniline with 5-(dimethylamino)sulfonyl chloride to form 5-[(dimethylamino)sulfonyl]-2-fluoroaniline. This intermediate is then reacted with 2-methylbenzoyl chloride to form 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has shown activity against a range of cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide has been shown to inhibit the growth of tumors and to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-11-8-9-12(23(21,22)19(2)3)10-13(11)16(20)18-15-7-5-4-6-14(15)17/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCRFWTYOSRUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-N-(2-fluorophenyl)-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

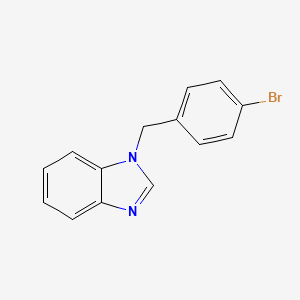
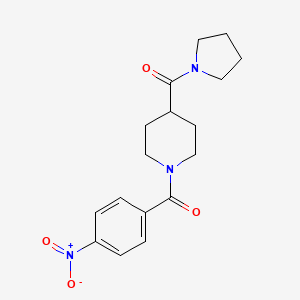
![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)
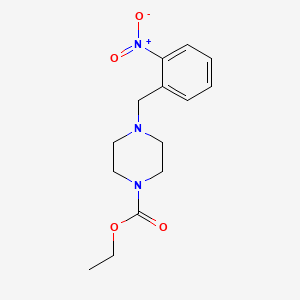

![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
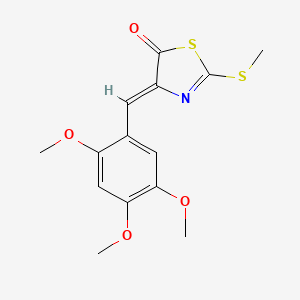

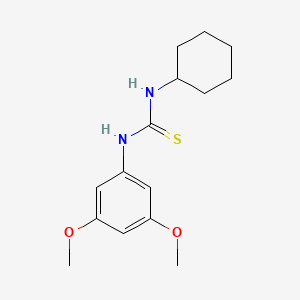
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)